molecular formula C20H14BrF2N5O2S B15097513 N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15097513
M. Wt: 506.3 g/mol
InChI Key: AVAVFYWCURSHIR-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a variety of functional groups, including bromine, fluorine, furan, pyridine, and triazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan and pyridine groups. The final steps involve the incorporation of the bromo and difluorophenyl groups and the formation of the acetamide linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) can facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or interfere with DNA replication processes, resulting in anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of multiple functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H14BrF2N5O2S

Molecular Weight

506.3 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H14BrF2N5O2S/c21-15-8-13(22)9-16(23)18(15)25-17(29)11-31-20-27-26-19(12-3-5-24-6-4-12)28(20)10-14-2-1-7-30-14/h1-9H,10-11H2,(H,25,29)

InChI Key

AVAVFYWCURSHIR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3Br)F)F)C4=CC=NC=C4

Origin of Product

United States

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